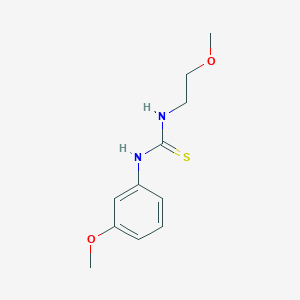
1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyethyl group and a methoxyphenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2-methoxyethylamine with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds smoothly, yielding the desired thiourea compound after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-3-phenylthiourea
- 1-(2-Ethoxyethyl)-3-(3-methoxyphenyl)thiourea
- 1-(2-Methoxyethyl)-3-(4-methoxyphenyl)thiourea
Uniqueness
1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both methoxyethyl and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features distinguish it from other thiourea derivatives and contribute to its diverse applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-7-6-12-11(16)13-9-4-3-5-10(8-9)15-2/h3-5,8H,6-7H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSLALPABOJXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5080116.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5080122.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5080136.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B5080147.png)
![1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5080157.png)
![1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B5080168.png)
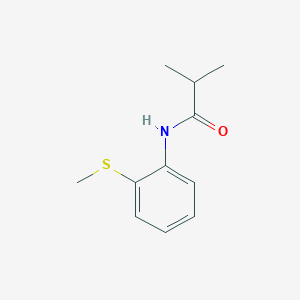
![5-[(cyclopropylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5080179.png)
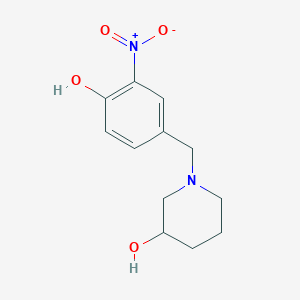
![4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5080194.png)
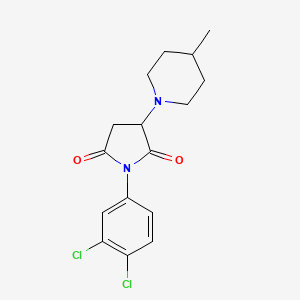
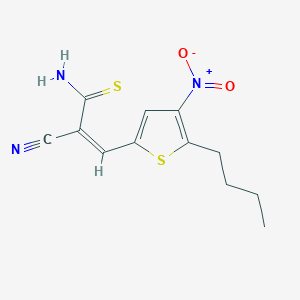
![2-benzyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5080212.png)
![3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B5080219.png)
